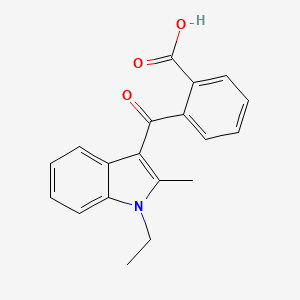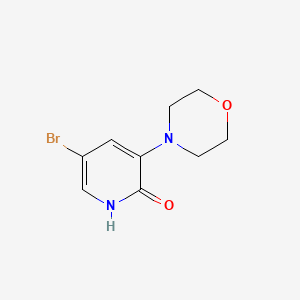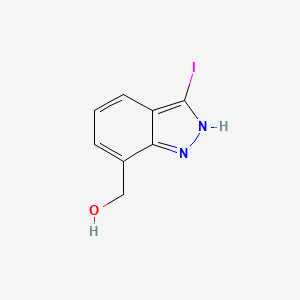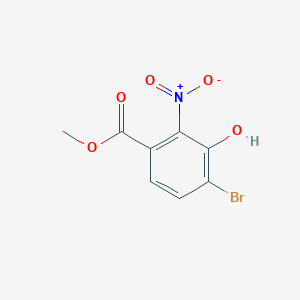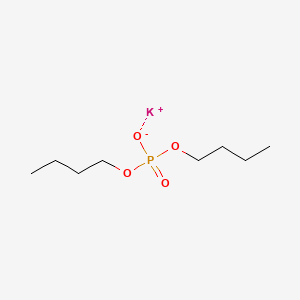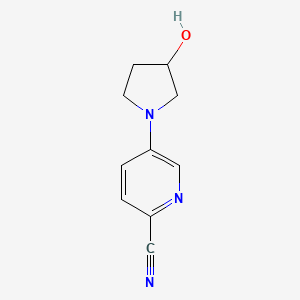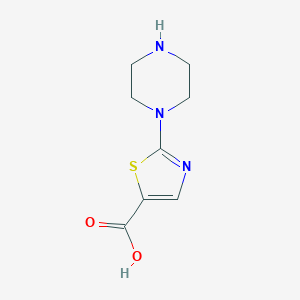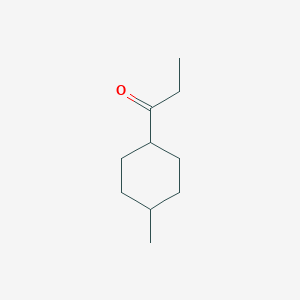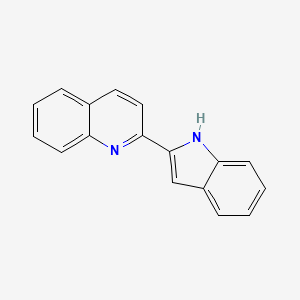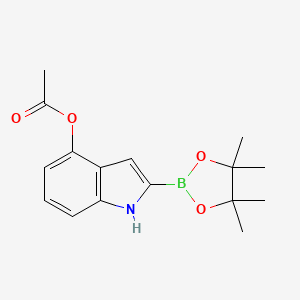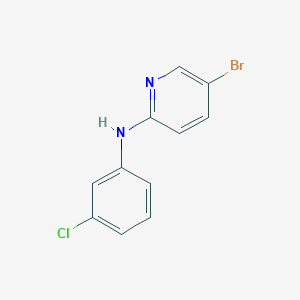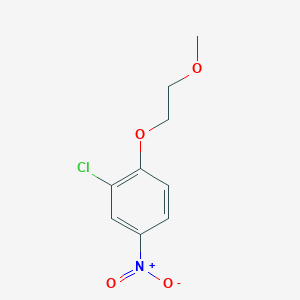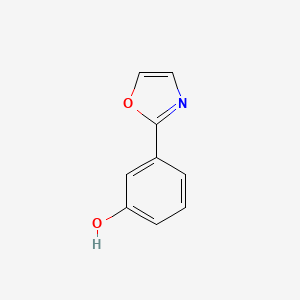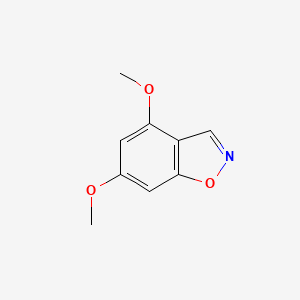
4,6-dimethoxy-1,2-benzoxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6-dimethoxy-1,2-benzoxazole is a heterocyclic organic compound that belongs to the benzisoxazole family. Benzisoxazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of methoxy groups at the 4 and 6 positions of the benzene ring enhances the compound’s chemical properties, making it a valuable molecule for various scientific research applications.
Preparation Methods
The synthesis of 4,6-dimethoxy-1,2-benzoxazole can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzene derivatives containing suitable functional groups for forming the isoxazole ring. For instance, the reaction of 4,6-dimethoxy-2-nitrobenzaldehyde with hydroxylamine-O-sulfonic acid under basic conditions can yield this compound .
Industrial production methods often involve optimizing reaction conditions to achieve higher yields and purity. This may include the use of strong bases and silylating agents in aprotic media to promote the formation of the desired benzisoxazole .
Chemical Reactions Analysis
4,6-dimethoxy-1,2-benzoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols.
One notable reaction is the gold-catalyzed reaction of this compound with propiolates and ynamides, which leads to the formation of 7-acylindolyl derivatives and quinolone oxides . The reaction mechanism involves nucleophilic attack by the nitrogen atom, followed by N–O bond cleavage and subsequent formation of gold carbenoid intermediates .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4,6-dimethoxy-1,2-benzoxazole involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity against Acinetobacter baumannii is believed to be mediated through the inhibition of enzymes such as chorismate pyruvate-lyase and 4-hydroxybenzoate octaprenyl-transferase . These enzymes play crucial roles in bacterial metabolism, and their inhibition disrupts essential cellular processes, leading to bacterial cell death.
Comparison with Similar Compounds
4,6-dimethoxy-1,2-benzoxazole can be compared with other benzisoxazole derivatives, such as 3,6-dihydroxy-1,2-benzisoxazole and 2,1-benzisoxazole. While these compounds share a common benzisoxazole core, the presence and position of substituents like methoxy or hydroxy groups significantly influence their chemical properties and biological activities .
3,6-Dihydroxy-1,2-benzisoxazole: Exhibits potent antibacterial activity and is structurally similar to this compound.
2,1-Benzisoxazole: Used as a starting material for the synthesis of various heterocyclic compounds and exhibits diverse pharmacological activities.
Properties
Molecular Formula |
C9H9NO3 |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
4,6-dimethoxy-1,2-benzoxazole |
InChI |
InChI=1S/C9H9NO3/c1-11-6-3-8(12-2)7-5-10-13-9(7)4-6/h3-5H,1-2H3 |
InChI Key |
WDVYLYYDNBRGFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=NO2)C(=C1)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
